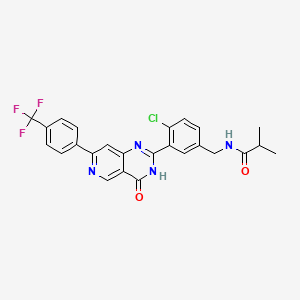
Unii-K399UL8ovb
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of GRC-27864 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and specific reaction conditions are proprietary information held by Glenmark Pharmaceuticals. it is known that the synthesis involves the use of various organic reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of GRC-27864 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product. The process would also involve rigorous quality control measures to meet regulatory standards for pharmaceutical compounds .
Análisis De Reacciones Químicas
Types of Reactions
GRC-27864 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of GRC-27864 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of GRC-27864 depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
GRC-27864 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of microsomal prostaglandin E synthase-1 and its role in various biochemical pathways.
Biology: Investigated for its effects on cellular processes and signaling pathways related to inflammation and pain.
Medicine: Explored as a potential therapeutic agent for managing pain and inflammation in conditions such as osteoarthritis, rheumatoid arthritis, and other inflammatory diseases.
Industry: Potential applications in the development of new pain management therapies and anti-inflammatory drugs
Mecanismo De Acción
GRC-27864 exerts its effects by selectively inhibiting microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in the production of prostaglandin E2 (PGE2). PGE2 is a key mediator of inflammation and pain. By inhibiting mPGES-1, GRC-27864 reduces the production of PGE2, thereby alleviating inflammation and pain. This selective inhibition spares other prostaglandins, such as prostacyclin, which are important for maintaining normal physiological functions .
Comparación Con Compuestos Similares
Similar Compounds
Celecoxib: A selective inhibitor of cyclooxygenase-2 (COX-2) used for managing pain and inflammation.
GRC-17536: Another compound developed by Glenmark Pharmaceuticals, which is a TRPA1 antagonist used for pain management.
Uniqueness of GRC-27864
GRC-27864 is unique in its selective inhibition of microsomal prostaglandin E synthase-1, which allows it to reduce inflammation and pain without affecting other prostaglandins. This selective action minimizes potential side effects associated with non-selective inhibitors, making GRC-27864 a promising candidate for the development of new pain management therapies .
Propiedades
Número CAS |
1631058-06-4 |
|---|---|
Fórmula molecular |
C25H20ClF3N4O2 |
Peso molecular |
500.9 g/mol |
Nombre IUPAC |
N-[[4-chloro-3-[4-oxo-7-[4-(trifluoromethyl)phenyl]-3H-pyrido[4,3-d]pyrimidin-2-yl]phenyl]methyl]-2-methylpropanamide |
InChI |
InChI=1S/C25H20ClF3N4O2/c1-13(2)23(34)31-11-14-3-8-19(26)17(9-14)22-32-21-10-20(30-12-18(21)24(35)33-22)15-4-6-16(7-5-15)25(27,28)29/h3-10,12-13H,11H2,1-2H3,(H,31,34)(H,32,33,35) |
Clave InChI |
SXZOHBBSSIEDDY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)NCC1=CC(=C(C=C1)Cl)C2=NC3=CC(=NC=C3C(=O)N2)C4=CC=C(C=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



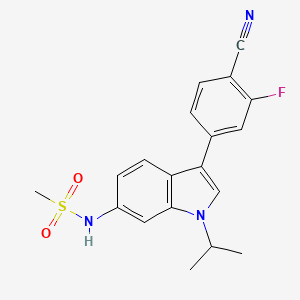
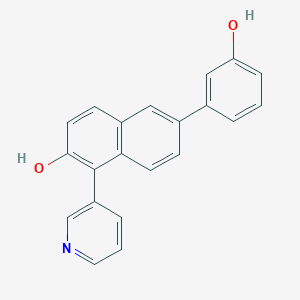
![3-chloro-2-[(Z)-hydroxyiminomethyl]-4-(4-hydroxyphenyl)phenol](/img/structure/B10780181.png)
![(8S)-N-[(3-fluorophenyl)methyl]-N-methylpentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-amine](/img/structure/B10780184.png)
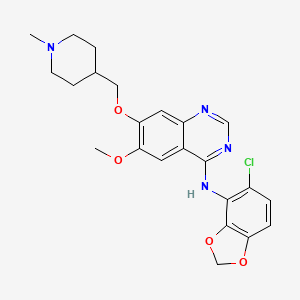
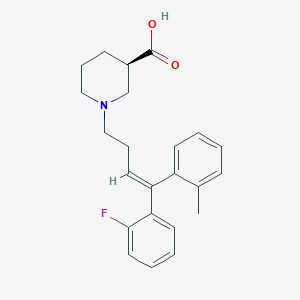
![[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-[hydroxy(methyl)carbamoyl]-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl] acetate](/img/structure/B10780201.png)
![4-amino-6-[[(1S)-1-(6-fluoro-4-methylsulfonyl-3-phenylquinolin-2-yl)ethyl]amino]pyrimidine-5-carbonitrile](/img/structure/B10780207.png)
![2-[(1R)-3-amino-1-phenylpropoxy]-4-chlorobenzonitrile;oxalic acid](/img/structure/B10780223.png)
![2-[(1S)-5-chloro-1'-[(3S,4R)-4-(2,4-difluorophenyl)-1-(oxan-4-yl)pyrrolidine-3-carbonyl]-6-methylspiro[1H-2-benzofuran-3,4'-piperidine]-1-yl]-2-methylpropanenitrile](/img/structure/B10780226.png)

![(2S)-2-amino-3-[[(2R)-2-fluoro-3-[3-(2-undecoxyphenyl)propanoyloxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid](/img/structure/B10780233.png)
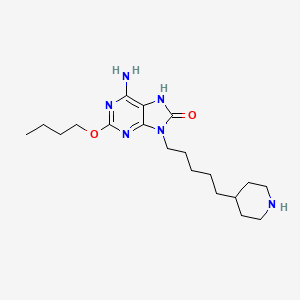
![methyl 2-[2-(1-benzyl-1H-imidazol-2-yl)ethyl]-3-chloro-4,6-dihydroxybenzoate](/img/structure/B10780253.png)